Potassium p-Aminophenyl Sulphate
Overview
Description
Synthesis Analysis
Potassium p-Aminophenyl Sulphate can be synthesized through the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulphates in the presence of acetone. This conversion requires either light or pyridine for the 2-naphthylhydroxylamine derivative, while the phenylhydroxylamine derivative rearranges spontaneously. The use of pyridine–sulphur trioxide in acetone also yields o-aminoaryl sulphates, demonstrating the compound's synthesis versatility (Manson, 1971).
Molecular Structure Analysis
The molecular structure of compounds related to Potassium p-Aminophenyl Sulphate, such as 3-ammoniumphenyl sulfone dihydrogenphosphate phosphoric acid, has been elucidated using single-crystal X-ray diffraction. These studies reveal inorganic layers built by H2PO4− groups and H3PO4 molecules, which are crucial for understanding the molecular structure and interactions within Potassium p-Aminophenyl Sulphate related compounds (Mahroug et al., 2011).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactions, notably its role in sulphate conjugation enzymes. Sulphate esters, such as Potassium p-Aminophenyl Sulphate, are critical in biochemical processes, acting as salts of strong acids and demonstrating the importance of sulphate conjugation in metabolic reactions (Roy, 1971).
Physical Properties Analysis
Research on related compounds, like potassium-exchanged zirconium hydrogen phosphate [α-Zr(KPO4)2], sheds light on the physical properties of potassium salts. These studies highlight the compound's high yield and versatility in synthesizing functionalized materials under solvent-free conditions, implying the robust physical properties of Potassium p-Aminophenyl Sulphate derivatives (Rosati et al., 2016).
Chemical Properties Analysis
Potassium p-Aminophenyl Sulphate and its derivatives engage in various chemical processes, including the one-pot synthesis of complex compounds in the presence of catalysts like potassium phosphate. This highlights the compound's reactivity and its potential as a catalyst or reactant in chemical syntheses (Seo & Chung, 2017).
Scientific Research Applications
Agricultural Applications : Research shows that sulphur application, which includes compounds like Potassium p-Aminophenyl Sulphate, can significantly increase phosphorus and potassium content in crops like potatoes, thus improving yield (Klikocka et al., 2015). Similarly, its application in cotton cultivation, as seen with potassium sulphate, enhances seed cotton yield (Ghaly et al., 2007).
Biochemical Research : In human subjects, phenyl sulphate (a related compound) inhibits sorbitol metabolism, indicating its potential for studying enzyme interactions (Adcock & Gray, 1957). Potassium sulphate's role in the dehydration process to produce chemical compounds was explored by Evens and Woodcock (1970) (Evens & Woodcock, 1970).
Pharmaceutical Research : The solubility and dissolution rates of P-aminosalicylic acid and its salts, including potassium, were studied by Forbes et al. (1995), highlighting their significance in drug formulation (Forbes, York, & Davidson, 1995).
Enzymatic Studies : The compound's use in measuring enzyme activity was demonstrated by Sherman and Stanfield (1967) in their study on arylsulphatase activity in a marine organism (Sherman & Stanfield, 1967).
Chemical Analysis and Methodology : Durand et al. (1976) developed a method to measure acidity in molten potassium disulphate, a related compound, which is crucial for understanding various chemical properties and reactions (Durand, Picard, & Vedel, 1976).
Neuroscience Research : ATP-sensitive K+ channels in the brain, which could be influenced by potassium-based compounds, are crucial in neurosecretion and responding to various metabolic states (Amoroso et al., 1990).
Safety And Hazards
properties
IUPAC Name |
potassium;(4-aminophenyl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRGUNGMFJTRE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6KNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408318 | |
Record name | Potassium p-Aminophenyl Sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium p-Aminophenyl Sulphate | |
CAS RN |
37763-28-3 | |
Record name | Potassium p-Aminophenyl Sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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